molecular formula C14H11F3N2O3 B11527265 methyl (2E)-3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propanoate

methyl (2E)-3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propanoate

Cat. No.: B11527265
M. Wt: 312.24 g/mol
InChI Key: UOFNXKCTHAQBME-ZHACJKMWSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with appropriate reagents to form the desired ester. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the reaction progress and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups and pyrazole ring play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • Methyl 3,3,3-trifluoropyruvate
  • Methyl 3,3,3-trifluoropropanoate

Uniqueness

Compared to similar compounds, METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

methyl (2E)-3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)propanoate

InChI

InChI=1S/C14H11F3N2O3/c1-8-10(11(13(21)22-2)14(15,16)17)12(20)19(18-8)9-6-4-3-5-7-9/h3-7H,1-2H3/b11-10+

InChI Key

UOFNXKCTHAQBME-ZHACJKMWSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(\C(=O)OC)/C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=O)C1=C(C(=O)OC)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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